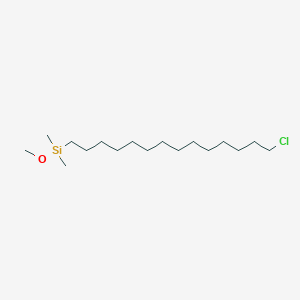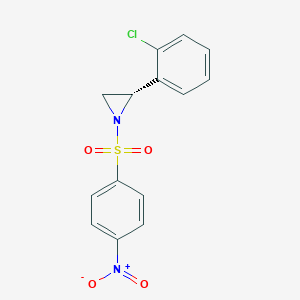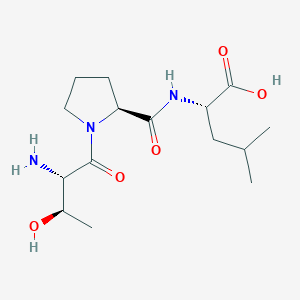![molecular formula C18H10Cl3NO4 B12540455 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene CAS No. 674283-79-5](/img/structure/B12540455.png)
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3. It is known for its complex structure, which includes multiple chlorine and nitro groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring. The etherification step involves reacting the nitrated compound with 4-chloro-2-phenoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) are typical reagents.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. This intermediate then undergoes further transformations to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloronitrobenzene
- 4-Chloro-2-nitrophenol
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is unique due to its combination of multiple functional groups, which confer distinct reactivity patterns. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
674283-79-5 |
|---|---|
Molekularformel |
C18H10Cl3NO4 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
4-chloro-1-(2,4-dichlorophenoxy)-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H10Cl3NO4/c19-11-1-7-16(15(21)9-11)26-17-8-2-12(20)10-18(17)25-14-5-3-13(4-6-14)22(23)24/h1-10H |
InChI-Schlüssel |
JOVXMQPPPMITLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)

![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)

![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)

![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)

![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
